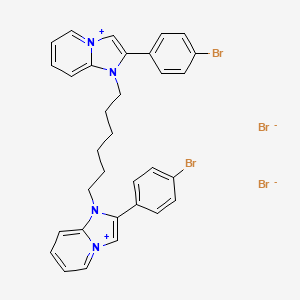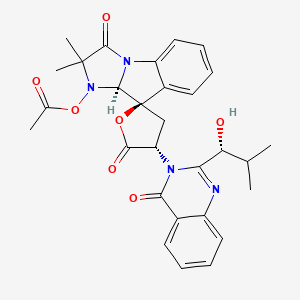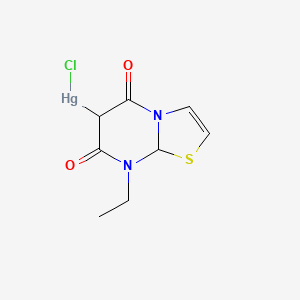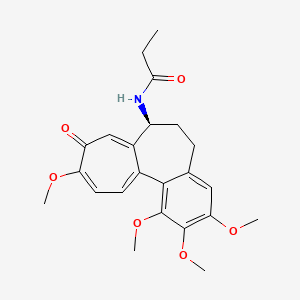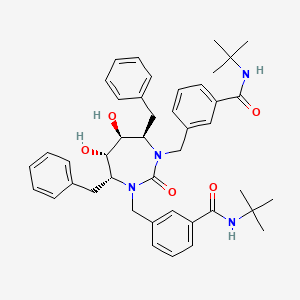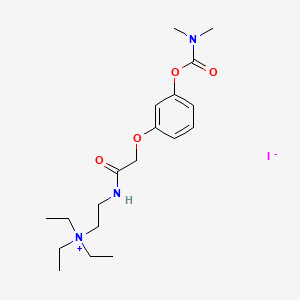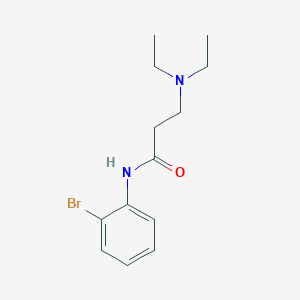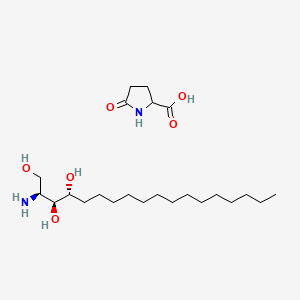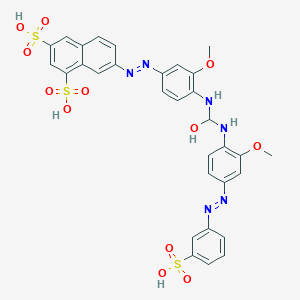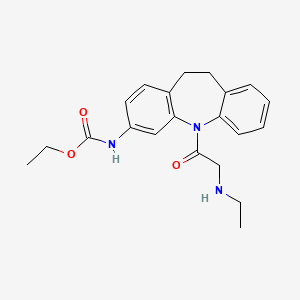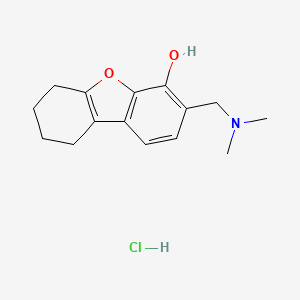
(E)-8-(3-Bromo-4-methoxystyryl)theophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(3-Bromo-4-methoxystyryl)theophylline is a synthetic compound that belongs to the class of xanthine derivatives. Xanthine derivatives are known for their stimulant effects, particularly on the central nervous system. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a styryl moiety, which is further connected to the theophylline core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3-Bromo-4-methoxystyryl)theophylline typically involves the following steps:
Starting Materials: Theophylline, 3-bromo-4-methoxybenzaldehyde.
Reaction: The reaction between theophylline and 3-bromo-4-methoxybenzaldehyde is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Conditions: The reaction mixture is heated to promote the formation of the styryl linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(E)-8-(3-Bromo-4-methoxystyryl)theophylline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the bromine atom or reduce the double bond in the styryl moiety.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a de-brominated or hydrogenated product.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Potential therapeutic applications due to its structural similarity to other xanthine derivatives, which are known for their bronchodilator and stimulant effects.
Industry: Could be used in the development of new materials or as a component in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (E)-8-(3-Bromo-4-methoxystyryl)theophylline likely involves interaction with adenosine receptors, similar to other xanthine derivatives. This interaction can lead to increased levels of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), resulting in various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: A well-known xanthine derivative used as a bronchodilator.
Caffeine: Another xanthine derivative with stimulant effects.
Aminophylline: A compound similar to theophylline, used in the treatment of respiratory diseases.
Uniqueness
(E)-8-(3-Bromo-4-methoxystyryl)theophylline is unique due to the presence of the bromine atom and methoxy group, which can influence its chemical reactivity and biological activity. These modifications may enhance its potency or selectivity compared to other xanthine derivatives.
Propiedades
Número CAS |
155271-50-4 |
|---|---|
Fórmula molecular |
C16H15BrN4O3 |
Peso molecular |
391.22 g/mol |
Nombre IUPAC |
8-[(E)-2-(3-bromo-4-methoxyphenyl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C16H15BrN4O3/c1-20-14-13(15(22)21(2)16(20)23)18-12(19-14)7-5-9-4-6-11(24-3)10(17)8-9/h4-8H,1-3H3,(H,18,19)/b7-5+ |
Clave InChI |
HOKQBIATLCKFPM-FNORWQNLSA-N |
SMILES isomérico |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=CC(=C(C=C3)OC)Br |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=CC(=C(C=C3)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


